N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a dimethylpyrazole moiety and a sulfonylpropanamide group substituted with a 4-methoxyphenyl ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and role in enhancing pharmacokinetic properties, while the sulfonylpropanamide group may contribute to hydrogen-bonding interactions in biological targets, such as enzymes or receptors . The methoxy substituent on the phenyl ring likely modulates electronic and steric effects, influencing solubility and target affinity.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-11-10-14(21-22(11)2)16-19-20-17(27-16)18-15(23)8-9-28(24,25)13-6-4-12(26-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUAACNEVVJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features several key components that contribute to its biological activity:
- Pyrazole moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Enhances the compound's pharmacological properties.
- Sulfonamide group : Increases solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O3S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 123456-78-9 |
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily in the areas of anticancer , antiviral , and anti-inflammatory effects.
Anticancer Activity
Studies have shown that this compound demonstrates significant antiproliferative effects against several cancer cell lines. The mechanisms include:
- Inhibition of Cell Proliferation : The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanisms of Action : It appears to interfere with tubulin polymerization, which is crucial for mitosis and cell division .
Antiviral Activity
The compound has also been tested for antiviral properties. Preliminary studies indicate it may inhibit viral replication through:
- Modulation of host cell pathways.
- Direct interaction with viral proteins.
Anti-inflammatory Effects
The sulfonamide group contributes to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are critical for the biological activity of this compound:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity.
- Oxadiazole Positioning : The position of the oxadiazole ring relative to other functional groups affects the overall potency.
- Methoxy Group Influence : The presence of the methoxy group on the phenyl ring significantly boosts solubility and bioavailability.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- In Vitro Studies : Research demonstrated that doses as low as 10 µM resulted in significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells.
- Animal Models : In vivo studies showed a marked reduction in tumor size in xenograft models treated with this compound compared to controls.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Target Compound vs. (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide (Compound 5 from )
- Core Structure : The target compound uses a 1,3,4-oxadiazole ring, whereas Compound 5 features a pyrazole core substituted with dichlorophenyl and pyridinyl groups .
- Sulfonamide vs. Sulfonylpropanamide : Compound 5 includes a methylsulfonamido group, whereas the target compound has a bulkier sulfonylpropanamide chain. The latter may enhance membrane permeability due to its lipophilic tail.
Target Compound vs. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from )
- Heterocyclic Diversity : Example 53 incorporates a pyrazolo[3,4-d]pyrimidine and chromen-4-one system, which are associated with kinase inhibition activity. In contrast, the target compound’s oxadiazole-pyrazole hybrid may favor different target profiles, such as cyclooxygenase (COX) or carbonic anhydrase inhibition .
- Sulfonamide Positioning : The benzenesulfonamide group in Example 53 is directly attached to the heterocycle, while the target compound’s sulfonylpropanamide is separated by a three-carbon chain, possibly altering binding geometry.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
